molecular formula C15H15N5O3S2 B2514305 2-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine CAS No. 1324679-51-7

2-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine

Cat. No.: B2514305
CAS No.: 1324679-51-7
M. Wt: 377.44
InChI Key: DIBBYZVBIDVEOV-UHFFFAOYSA-N
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Description

2-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine is a synthetic compound of high interest in medicinal chemistry and drug discovery research. Its structure incorporates several privileged pharmacophores, including a 1,2,4-oxadiazole ring and a pyrimidine group, which are commonly found in molecules with bioactive properties. The 1,2,4-oxadiazole moiety, in particular, is a well-known heterocycle in the design of potential pharmaceutical agents . The specific biological target and mechanism of action for this compound require further experimental characterization by qualified researchers. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S2/c1-2-11-4-5-12(24-11)25(21,22)20-8-10(9-20)15-18-14(19-23-15)13-16-6-3-7-17-13/h3-7,10H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBBYZVBIDVEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The azetidine ring is then introduced through a cyclization reaction, followed by the formation of the oxadiazole ring via a cyclization reaction involving hydrazine and a carboxylic acid derivative . Finally, the pyrimidine ring is incorporated through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group attached to the thiophene ring is a key reactive site. It undergoes nucleophilic substitution under mild conditions due to its electron-withdrawing nature:

Reaction Type Reagents/Conditions Products Reference
Amine substitutionAliphatic/aromatic amines, DMF, 80°CReplacement of sulfonyl oxygen with amine groups to form sulfonamides
Hydroxide displacementNaOH (aq.), refluxFormation of sulfonic acid derivatives (limited by steric hindrance)

Example : Reaction with pyridin-3-amine in dimethylformamide yields sulfonamide derivatives, as observed in structurally analogous compounds .

Ring-Opening Reactions of the Azetidine Moiety

The strained four-membered azetidine ring undergoes ring-opening under acidic or reductive conditions:

Reaction Type Reagents/Conditions Products Reference
Acidic hydrolysisHCl (conc.), refluxCleavage to form secondary amines and alkanesulfonic acids
Reductive openingLiAlH₄, THF, 0°C → RTConversion to tertiary amines via C–N bond cleavage

Mechanistic Insight : Protonation of the azetidine nitrogen under acidic conditions weakens the C–N bond, enabling nucleophilic attack by water or chloride ions.

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in electrophilic and cycloaddition reactions:

Reaction Type Reagents/Conditions Products Reference
Electrophilic substitutionHNO₃/H₂SO₄, 0°CNitration at the C5 position of oxadiazole (if electron-donating groups present)
[3+2] CycloadditionAlkynes, Cu(I) catalysisFormation of triazole hybrids

Note : The electron-deficient nature of oxadiazole limits traditional electrophilic substitutions unless activating groups are present .

Modification of the Pyrimidine Ring

The pyrimidine component undergoes halogenation and cross-coupling reactions:

Reaction Type Reagents/Conditions Products Reference
HalogenationPOCl₃, PCl₅, 110°CReplacement of hydroxyl groups (if present) with chlorine
Suzuki-Miyaura couplingAryl boronic acids, Pd(PPh₃)₄, baseIntroduction of aryl/heteroaryl groups at halogenated positions

Limitation : Direct functionalization requires pre-existing leaving groups (e.g., Cl, Br) on the pyrimidine ring .

Reduction and Oxidation Reactions

Selective reduction/oxidation of specific functional groups:

Reaction Type Reagents/Conditions Products Reference
Sulfonyl group reductionNaBH₄/CuCl₂, MeOHConversion to thioether (–S–)
Pyrimidine oxidationKMnO₄, H₂O, heatHydroxylation or N-oxidation (depending on substituents)

Caution : Over-reduction of sulfonyl groups may lead to desulfurization.

Photochemical and Thermal Stability

  • Thermal decomposition : Above 200°C, the oxadiazole ring undergoes retro-[3+2] cycloreversion, releasing nitrile oxides .

  • UV-induced reactivity : Exposure to UV light (254 nm) initiates radical reactions at the thiophene sulfonyl group, forming dimeric products .

Biological Alkylation and Chelation

In medicinal chemistry contexts:

  • Alkylation : Reacts with cysteine residues in proteins via the sulfonyl group, forming covalent adducts.

  • Metal chelation : The oxadiazole and pyrimidine nitrogen atoms coordinate to transition metals (e.g., Pt, Pd), relevant in catalytic applications .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Azetidine Ring : The azetidine moiety is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Oxadiazole Formation : The oxadiazole ring is constructed via condensation reactions involving hydrazides and carboxylic acids or their derivatives.
  • Pyrimidine Synthesis : The pyrimidine component is integrated through nucleophilic substitution or cyclization methods.

Characterization of the synthesized compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared (IR) Spectroscopy
    These methods confirm the structural integrity and purity of the compound.

Antimicrobial Activity

Preliminary studies have indicated that 2-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine exhibits significant antimicrobial properties against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study evaluating antimicrobial activity using the disc diffusion method, the compound was tested against:

  • Staphylococcus aureus
  • Escherichia coli
    The results demonstrated a notable inhibition zone, indicating effective antibacterial action.

Table 2: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)Control (mm)
Staphylococcus aureus1510
Escherichia coli128

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties. In vitro assays have been conducted to evaluate its efficacy against cancer cell lines.

Case Study: Anticancer Activity

A recent study assessed the cytotoxic effects of the compound on human cancer cell lines such as HeLa and MCF7. The findings revealed a dose-dependent reduction in cell viability.

Table 3: Anticancer Activity Results

Cell LineIC50 (µM)Control IC50 (µM)
HeLa2550
MCF73060

Mechanism of Action

The mechanism of action of 2-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes or receptors through hydrogen bonding and π-π stacking interactions. The azetidine ring may provide additional binding affinity through its unique three-dimensional structure .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s key distinguishing features are its sulfonyl-ethylthiophene substituent and azetidine-oxadiazole-pyrimidine scaffold. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Potential Properties
Target Compound (2-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-...) C₁₇H₁₈N₅O₃S₂ 404.48 Sulfonyl, ethylthiophene High lipophilicity, metabolic stability
2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride (1:1) C₉H₁₀ClN₅O 239.66 Azetidine, hydrochloride Enhanced aqueous solubility
2-(5-{1-[2-(Trifluoromethyl)benzoyl]azetidin-3-yl}-...) C₁₇H₁₂F₃N₅O₂ 375.30 Trifluoromethylbenzoyl Increased lipophilicity (CF₃ group)
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione C₇H₆N₄OS₂ 226.28 Thioether, thione Electrophilic reactivity
Key Observations:

Sulfonyl vs. Hydrochloride Salt () : The target compound’s sulfonyl group likely enhances stability and target binding compared to the simpler azetidine-hydrochloride derivative, which prioritizes solubility .

Ethylthiophene vs. Trifluoromethylbenzoyl () : The ethylthiophene substituent may confer metabolic resistance due to steric bulk, whereas the trifluoromethyl group in the analog increases lipophilicity and electron-withdrawing effects .

Biological Activity

The compound 2-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine represents a novel class of pyrimidine derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound is characterized by the following components:

  • A pyrimidine core, which is known for its significance in nucleic acids.
  • An oxadiazole moiety that may enhance biological activity through its electron-withdrawing properties.
  • A sulfonyl group linked to an ethylthiophen substituent, which can influence the compound's lipophilicity and reactivity.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in disease pathways. For instance, pyrimidine derivatives are often investigated for their ability to inhibit kinases and proteases that play critical roles in cancer and infectious diseases.
  • Antimicrobial Activity : The presence of the thiophen and azetidine groups may contribute to antimicrobial properties, as seen in other thiophene-containing compounds that exhibit antibacterial and antifungal activities.

Antimicrobial Activity

Research on related pyrimidine derivatives has demonstrated significant antimicrobial effects. For example:

  • In vitro studies have shown that pyrimidine derivatives exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
  • The introduction of sulfonyl and thiophene groups has been linked to enhanced potency against Gram-positive bacteria.

Anticancer Potential

Pyrimidines are frequently studied for their anticancer properties:

  • Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest .
  • Specific derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic window .

Antiparasitic Activity

The potential antiparasitic activity is notable:

  • Some pyrimidine derivatives have demonstrated efficacy against Trypanosoma brucei, with IC50 values indicating low micromolar activity . This suggests that the compound may share similar properties.

Table 1: Summary of Biological Activities of Related Pyrimidine Derivatives

Compound NameActivity TypeIC50 (μM)Reference
4-phenyl-6-(pyridin-3-yl)pyrimidineAntitrypanosomal4.8
Pyrimidine derivative AAntibacterial12.5
Pyrimidine derivative BAnticancer10.0

Q & A

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be addressed methodologically?

  • Methodological Answer : Scale-up issues include exothermic reactions (e.g., sulfonation) and purification bottlenecks. Implement flow chemistry for safer heat management and continuous crystallization. Optimize chromatography parameters (e.g., gradient elution) for large batches, ensuring reproducibility via design of experiments (DoE) .

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